molecular formula C10H6ClFN2O2 B12281911 2-Chloro-8-fluoroquinazoline-4-acetic Acid

2-Chloro-8-fluoroquinazoline-4-acetic Acid

Cat. No.: B12281911
M. Wt: 240.62 g/mol
InChI Key: CPWCQLVUSOPDRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-8-fluoroquinazoline-4-acetic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Nitration and Halogenation: Introduction of chlorine and fluorine atoms into the quinazoline ring.

    Acetylation: Addition of the acetic acid moiety to the quinazoline core.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .

Chemical Reactions Analysis

2-Chloro-8-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

2-Chloro-8-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Chloro-8-fluoroquinazoline-4-acetic Acid can be compared with other similar compounds, such as:

    2-Chloroquinazoline-4-acetic Acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    8-Fluoroquinazoline-4-acetic Acid: Lacks the chlorine atom, leading to different chemical properties.

    Quinazoline-4-acetic Acid: Lacks both chlorine and fluorine atoms, resulting in a less reactive compound.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

2-(2-chloro-8-fluoroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-10-13-7(4-8(15)16)5-2-1-3-6(12)9(5)14-10/h1-3H,4H2,(H,15,16)

InChI Key

CPWCQLVUSOPDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N=C2C(=C1)F)Cl)CC(=O)O

Origin of Product

United States

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